molecular formula C8H6BrN3S B187193 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 39751-84-3

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B187193
CAS RN: 39751-84-3
M. Wt: 256.12 g/mol
InChI Key: SVLYSRWJOIGDAY-UHFFFAOYSA-N
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Description

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are known for their superior pharmacological applications and can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Scientific Research Applications

Neurobehavioral Research

Triazole derivatives like 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol have been used in neurobehavioral studies. For instance, a study assessed the effects of a similar compound, 5-phenyl-1,2,4-triazole-3-thiol, on neurobehavioral aspects in rats, indicating its potential application in neuroscience research .

DNA Marker Detection

These compounds have also been utilized in designing probes for the detection of DNA markers. A study mentioned the use of 1H-1,2,4-Triazole-3-thiol in creating a surface-enhanced Raman scattering-based probe for fast and accurate DNA marker detection .

Antimicrobial Activity

Research has shown that triazole derivatives exhibit antimicrobial properties. A screening study revealed that certain triazole compounds displayed promising antibacterial activity against pathogens like Staphylococcus epidermidis and Acinetobacter baumannii .

Biological Activity Studies

The triazole moiety is known for its biological activities. Studies have synthesized and evaluated heterocyclic 1,2,4-triazole derivatives for various biological activities, highlighting their importance in medicinal chemistry .

Synthetic Chemistry

Due to their ability to accommodate a broad range of substituents, triazoles and their derivatives are significant in synthetic chemistry for constructing diverse novel bioactive molecules .

Medicinal Chemistry

Triazoles are crucial in medicinal chemistry due to their structural characteristics and potential bioactivity. They serve as a core structure for developing new therapeutic agents .

Mechanism of Action

Target of Action

The compound 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities Similar compounds have been reported to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets, including enzymes and receptors involved in these pathways.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways, potentially influencing cellular processes such as inflammation, oxidative stress, viral replication, and cancer cell proliferation .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy.

Result of Action

Similar compounds have been reported to exhibit neurotoxic effects that disrupt spatial learning and memory performance and induce a depressive state . These effects suggest that the compound may have significant impacts on neurological function and behavior.

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the activity and stability of similar compounds .

properties

IUPAC Name

5-(2-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLYSRWJOIGDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=S)NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356149
Record name 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol

CAS RN

39751-84-3
Record name 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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